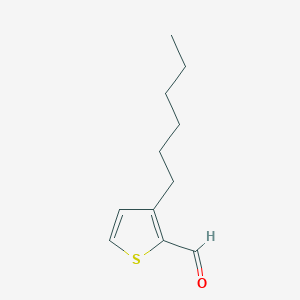
3-Hexylthiophene-2-carbaldehyde
概要
説明
3-Hexylthiophene-2-carbaldehyde is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring this compound is characterized by a hexyl group attached to the third carbon of the thiophene ring and an aldehyde group attached to the second carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexylthiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the formylation of 3-hexylthiophene using Vilsmeier-Haack reaction conditions, which involves the use of a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the second position of the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or other formylation techniques to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Hexylthiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenation (Br2, Cl2), nitration (HNO3/H2SO4), sulfonation (SO3/H2SO4)
Major Products Formed
Oxidation: 3-Hexylthiophene-2-carboxylic acid
Reduction: 3-Hexylthiophene-2-methanol
Substitution: Various substituted thiophene derivatives depending on the electrophile used
科学的研究の応用
3-Hexylthiophene-2-carbaldehyde has several scientific research applications:
Materials Science:
Medicinal Chemistry: Thiophene derivatives, including this compound, are explored for their biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.
作用機序
The mechanism of action of 3-Hexylthiophene-2-carbaldehyde in its applications is primarily related to its electronic properties. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light absorption. The aldehyde group can participate in various chemical reactions, enabling the functionalization and tuning of the electronic properties of the resulting materials .
類似化合物との比較
Similar Compounds
3-Hexylthiophene: Lacks the aldehyde group, used in the synthesis of poly(3-hexylthiophene) (P3HT), a widely studied conjugated polymer.
2-Hexylthiophene-3-carbaldehyde: Similar structure but with the aldehyde group at a different position, affecting its reactivity and electronic properties.
5-Hexylthiophene-2-carbaldehyde: Another isomer with the aldehyde group at the fifth position, leading to different chemical behavior and applications.
Uniqueness
3-Hexylthiophene-2-carbaldehyde is unique due to the specific positioning of the hexyl and aldehyde groups, which influence its reactivity and electronic properties. This makes it a valuable compound for the synthesis of advanced materials with tailored properties for specific applications in organic electronics and materials science .
特性
IUPAC Name |
3-hexylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-2-3-4-5-6-10-7-8-13-11(10)9-12/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMPDHSLKLLTJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472146 | |
| Record name | 3-hexylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222554-28-1 | |
| Record name | 3-hexylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














